molecular formula C10H12F3N3O2S B13444449 N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea CAS No. 1186104-89-1

N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea

Cat. No.: B13444449
CAS No.: 1186104-89-1
M. Wt: 295.28 g/mol
InChI Key: YLQFVPNHUKREEW-UHFFFAOYSA-N
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Description

N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea is a systemic insecticide belonging to the sulfoximine family. It is widely used to control sap-feeding insects and has been detected in various environmental settings due to its extensive use .

Chemical Reactions Analysis

N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea has several scientific research applications:

    Chemistry: It is used as a model compound to study sulfoximine chemistry and its reactivity.

    Biology: The compound is studied for its effects on various biological systems, particularly its interaction with insect nicotinic acetylcholine receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new insecticides.

    Industry: It is used in the agricultural industry to control pest populations and improve crop yields.

Mechanism of Action

The compound exerts its effects by targeting insect nicotinic acetylcholine receptors, similar to neonicotinoids. It binds to these receptors, causing overstimulation and eventual paralysis of the insect. This mechanism is highly specific to insects, making it an effective insecticide with relatively low toxicity to non-target organisms .

Comparison with Similar Compounds

N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea is unique due to its specific chemical structure and mode of action. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and effectiveness as an insecticide.

Properties

CAS No.

1186104-89-1

Molecular Formula

C10H12F3N3O2S

Molecular Weight

295.28 g/mol

IUPAC Name

[methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ6-sulfanylidene]urea

InChI

InChI=1S/C10H12F3N3O2S/c1-6(19(2,18)16-9(14)17)7-3-4-8(15-5-7)10(11,12)13/h3-6H,1-2H3,(H2,14,17)

InChI Key

YLQFVPNHUKREEW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC(=O)N)(=O)C

Origin of Product

United States

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